molecular formula C21H28N2O7S B12467973 N-(3-butoxy-2-hydroxypropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide

N-(3-butoxy-2-hydroxypropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide

Cat. No.: B12467973
M. Wt: 452.5 g/mol
InChI Key: QAMUVHVKNWEXLL-UHFFFAOYSA-N
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Description

N-(3-butoxy-2-hydroxypropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxy-2-hydroxypropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxy-2-hydroxypropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications as a pharmaceutical agent, particularly in the development of new antibiotics or other therapeutic compounds.

    Industry: Use in the production of specialty chemicals or as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-butoxy-2-hydroxypropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide would depend on its specific application. In a medicinal context, it may act by inhibiting specific enzymes or interfering with biochemical pathways. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-butoxy-2-hydroxypropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide include other sulfonamides with varying substituents. Examples include:

  • N-(2-hydroxyethyl)-N-(4-nitrophenyl)-benzenesulfonamide
  • N-(3-methoxypropyl)-N-(2-nitrophenyl)-benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other sulfonamides.

Properties

Molecular Formula

C21H28N2O7S

Molecular Weight

452.5 g/mol

IUPAC Name

N-(3-butoxy-2-hydroxypropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H28N2O7S/c1-4-5-12-30-15-18(24)14-22(31(27,28)19-9-6-16(2)7-10-19)20-13-17(23(25)26)8-11-21(20)29-3/h6-11,13,18,24H,4-5,12,14-15H2,1-3H3

InChI Key

QAMUVHVKNWEXLL-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(CN(C1=C(C=CC(=C1)[N+](=O)[O-])OC)S(=O)(=O)C2=CC=C(C=C2)C)O

Origin of Product

United States

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